3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
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Description
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H12ClFN2O3S and its molecular weight is 342.77. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Potential
Research conducted by Hussein et al. (2020) has highlighted the synthesis of thiazolidinone and azetidinone analogues based on the 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety, demonstrating significant antimicrobial activity against multidrug-resistant strains and cytotoxic activity against various cancer cell lines, including lung and breast carcinoma. The study underscores the compound's potential as a novel class of bioactive agents for the treatment of cancer and infections resistant to conventional treatments (E. Hussein et al., 2020).
Antimalarial Activities
Abdelmonsef et al. (2020) explored the synthesis of novel hybrid quinazolin-2,4-dione analogs, incorporating azetidinone and other nitrogen heterocyclic moieties, for potential use as antimalarial agents. In silico molecular docking studies of these compounds against Plasmodium falciparum dihydroorotate dehydrogenase suggested their efficacy as antimalarial drugs, highlighting the utility of such compounds in the search for new therapeutic options against malaria (Aboubakr Haredi Abdelmonsef et al., 2020).
Novel Antimicrobial Agents
Patel and Desai (2005) reported the synthesis and evaluation of antimicrobial compounds derived from 2-aminothiadiazine, which includes azetidinone and thiazolidinone structures, demonstrating the compound's potential in creating new antimicrobial agents capable of addressing the challenge of microbial resistance through novel mechanisms of action (V. M. Patel & K. R. Desai, 2005).
Properties
IUPAC Name |
3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-10-2-1-3-11(16)9(10)4-12(19)17-5-8(6-17)18-13(20)7-22-14(18)21/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGHRFHGSIBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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